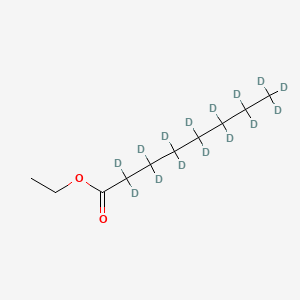

Ethyl octanoate-d15

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl octanoate-d15 is a deuterium-labeled analog of ethyl octanoate. It is a stable isotope-labeled compound where fifteen hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research for tracing and quantification purposes due to its unique isotopic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl octanoate-d15 can be synthesized through the esterification of octanoic acid with ethanol-d6 (deuterated ethanol). The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of octanoic acid and ethanol-d6 into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired ester from the reaction by-products .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Octanoic acid derivatives.

Reduction: Octanol derivatives.

Substitution: Various substituted esters and amides.

Wissenschaftliche Forschungsanwendungen

Nano-drug Delivery Systems

Ethyl octanoate-d15 is employed in the preparation of β-cyclodextrins for nano-drug delivery applications. The isotopic labeling aids in tracking the drug's release and distribution within biological systems, enhancing the understanding of drug delivery mechanisms .

Biodiesel Synthesis

This compound is also utilized in the synthesis of second-generation biodiesels via palladium catalysis. The incorporation of this compound allows researchers to study the reaction pathways and efficiencies of biodiesel production processes .

Flavor Compound Analysis

In food science, this compound serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses to quantify volatile flavor compounds in fermented products. Its isotopic nature provides a reliable reference for measuring concentrations of other volatile compounds during fermentation processes .

Case Study 1: Drug Delivery Research

A study by Gervaise et al. (2012) explored the use of this compound in creating β-cyclodextrin complexes for drug delivery. The research demonstrated that the isotopic labeling allowed for enhanced tracking of drug molecules in vivo, providing insights into their pharmacokinetics and therapeutic efficacy.

Case Study 2: Biodiesel Production

Han et al. (2010) investigated the catalytic properties of palladium in the synthesis of biodiesel from this compound. The findings indicated that the use of this labeled compound improved the understanding of reaction kinetics and product yields, leading to more efficient biodiesel production methodologies.

Comparative Data Table

Wirkmechanismus

The mechanism of action of ethyl octanoate-d15 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking of the compound through various biochemical processes. This helps in elucidating the molecular targets and pathways involved in its metabolism .

Vergleich Mit ähnlichen Verbindungen

- Ethyl octanoate

- Ethyl hexanoate

- Ethyl decanoate

Comparison: Ethyl octanoate-d15 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantification studies. Unlike its non-labeled counterparts, this compound offers enhanced stability and reduced interference in mass spectrometric analysis, making it a valuable tool in scientific research .

Biologische Aktivität

Ethyl octanoate-d15, a deuterated form of ethyl octanoate, is an ester derived from octanoic acid. Its unique isotopic labeling with deuterium offers potential advantages in pharmacokinetic studies and metabolic profiling. This article explores the biological activity of this compound, focusing on its chemical properties, biological mechanisms, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H20O2 (with deuterium) |

| Molecular Weight | 187.36 g/mol |

| Density | 0.9±0.1 g/cm³ |

| Boiling Point | 191.1±3.0 °C |

| Flash Point | 72.8±0.0 °C |

| LogP | 3.37 |

These properties indicate that this compound is a stable liquid under normal conditions and possesses moderate lipophilicity, which may influence its biological interactions.

This compound exhibits various biological activities, primarily attributed to its role as a fatty acid ester. The following mechanisms have been identified:

- Anti-infection Properties : Ethyl octanoate has demonstrated efficacy against various pathogens, including bacteria and viruses. It may interfere with microbial membrane integrity, leading to cell lysis and death .

- Metabolic Effects : As a fatty acid derivative, it can influence metabolic pathways related to lipid metabolism and energy production. Deuteration may alter the metabolic fate of the compound, enhancing its stability and bioavailability .

- Cell Signaling : Research indicates that this compound may modulate cellular signaling pathways, including those involved in inflammation and immune responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Pharmacokinetics Study : A study by Russak et al. (2019) highlighted the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals, suggesting that this compound could exhibit altered absorption and distribution profiles compared to its non-deuterated counterpart .

- In Vitro Assays : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways, demonstrating potential as an anticancer agent .

- Anti-inflammatory Effects : A recent study explored the anti-inflammatory properties of this compound in a mouse model, revealing significant reductions in pro-inflammatory cytokines after treatment .

Eigenschaften

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-9H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZUSRORWSJGET-MVIIYOROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.